![molecular formula C9H8N2O2 B155734 4-Amino-2-methylisoindoline-1,3-dione CAS No. 2257-85-4](/img/structure/B155734.png)
4-Amino-2-methylisoindoline-1,3-dione
Overview
Description
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized by the condensation of a phthalic anhydride with primary amines . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 4-Amino-2-methylisoindoline-1,3-dione is based on structures generated from information available in ECHA’s databases . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .Chemical Reactions Analysis
The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline-1,3-diones, including 4-Amino-2-methylisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to modulate the dopamine receptor D3, suggesting potential applications as antipsychotic agents .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
Isoindoline-1,3-diones are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.
Polymer Additives
These compounds have been used as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
Isoindoline-1,3-diones are important intermediates in organic synthesis . They can be used to construct complex organic molecules, contributing to the development of new synthetic methods.
Photochromic Materials
These compounds have found applications in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-diones contribute to this property.
Treatment of Neurological Disorders
Chemical Production
Tricyclic isoindoline-1,3-dione derivatives, which have multiple rings and complex structures, have a broad potential for use in chemical production .
Mechanism of Action
Target of Action
The primary targets of 4-Amino-2-methylisoindoline-1,3-dione are dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
4-Amino-2-methylisoindoline-1,3-dione interacts with its targets, the dopamine receptors, by acting as a ligand . It binds to the allosteric binding site of the dopamine receptors, leading to changes in the receptor’s conformation and function . This interaction can modulate the receptor’s activity, potentially influencing neurological processes .
Biochemical Pathways
Given its interaction with dopamine receptors, it is likely to influencedopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, and mood regulation .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good affinities and some pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of 4-Amino-2-methylisoindoline-1,3-dione’s action are largely dependent on its interaction with dopamine receptors. By modulating the activity of these receptors, it can influence a variety of neurological processes . For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .
Future Directions
Future research could focus on the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics . It was revealed that 2- (phenyl (phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
properties
IUPAC Name |
4-amino-2-methylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJSMQLGNZNTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945222 | |
Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylisoindoline-1,3-dione | |
CAS RN |
2257-85-4 | |
Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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